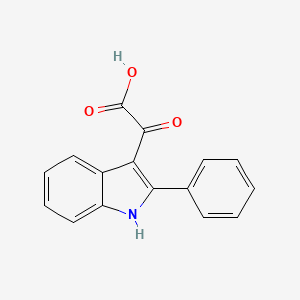
2-Bromo-3-fluoro-4-iodo-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-4-iodo-1-methylbenzene is an organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is primarily used in research and development within the fields of chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of a methylbenzene derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure selective halogenation at the desired positions on the benzene ring .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves careful handling of halogenating agents and maintaining specific temperatures and pressures to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluoro-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as nucleophilic substitution or electrophilic addition. The presence of multiple halogens on the benzene ring can influence the reactivity and selectivity of the compound in different pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoro-1-iodo-4-methylbenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-fluoro-4-iodo-1-methylbenzene
Uniqueness
This compound is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of three different halogens allows for a wide range of chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C7H5BrFI |
|---|---|
Peso molecular |
314.92 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-1-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3 |
Clave InChI |
YLUPFOUKTVOQTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)I)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)

![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)





![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)
![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)
